

Introduction: A Versatile Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-3-methylphenylboronic acid

Cat. No.: B1592333

[Get Quote](#)

In the landscape of contemporary organic chemistry and drug discovery, arylboronic acids have emerged as indispensable tools.^{[1][2]} Their stability, versatile reactivity, and the relative ease of handling have positioned them as critical reagents for constructing complex molecular architectures.^{[3][4]} Among these, **2-Hydroxy-3-methylphenylboronic acid** is a particularly valuable synthon. Its structure, featuring a boronic acid ortho to a hydroxyl group and adjacent to a methyl group, offers a unique combination of steric and electronic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, core applications, and handling, with a focus on the mechanistic rationale behind its use.

Part 1: Molecular Profile and Physicochemical Properties

2-Hydroxy-3-methylphenylboronic acid is a white to off-white solid at room temperature.^[5] ^[6] Its key identifiers and properties are summarized below, providing a foundational dataset for its use in a laboratory setting.


Property	Value	Source(s)
CAS Number	259209-22-8	[7][8][9]
Molecular Formula	C ₇ H ₉ BO ₃	[7][8]
Molecular Weight	151.96 g/mol	[7][8]
Appearance	White to off-white solid	[5][6]
Purity	Typically ≥97%	[5][10]
Storage	Inert atmosphere, 2-8°C, moisture sensitive	[5]
Predicted pKa	8.71 ± 0.58	[6]
Predicted Boiling Point	336.8 ± 52.0 °C	[6]
Predicted Density	1.26 ± 0.1 g/cm ³	[6]

Part 2: Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of **2-Hydroxy-3-methylphenylboronic acid** provides insight into its reactivity and potential impurities. A common and logical approach involves the ortho-lithiation of a protected 2-methylphenol derivative followed by borylation.

Conceptual Synthesis Pathway

The synthesis leverages the principles of directed ortho-metallation, where a functional group directs deprotonation to an adjacent position. However, the acidity of the phenolic proton necessitates a protection strategy. A plausible route starts from 2-bromo-6-methylphenol.

[Click to download full resolution via product page](#)

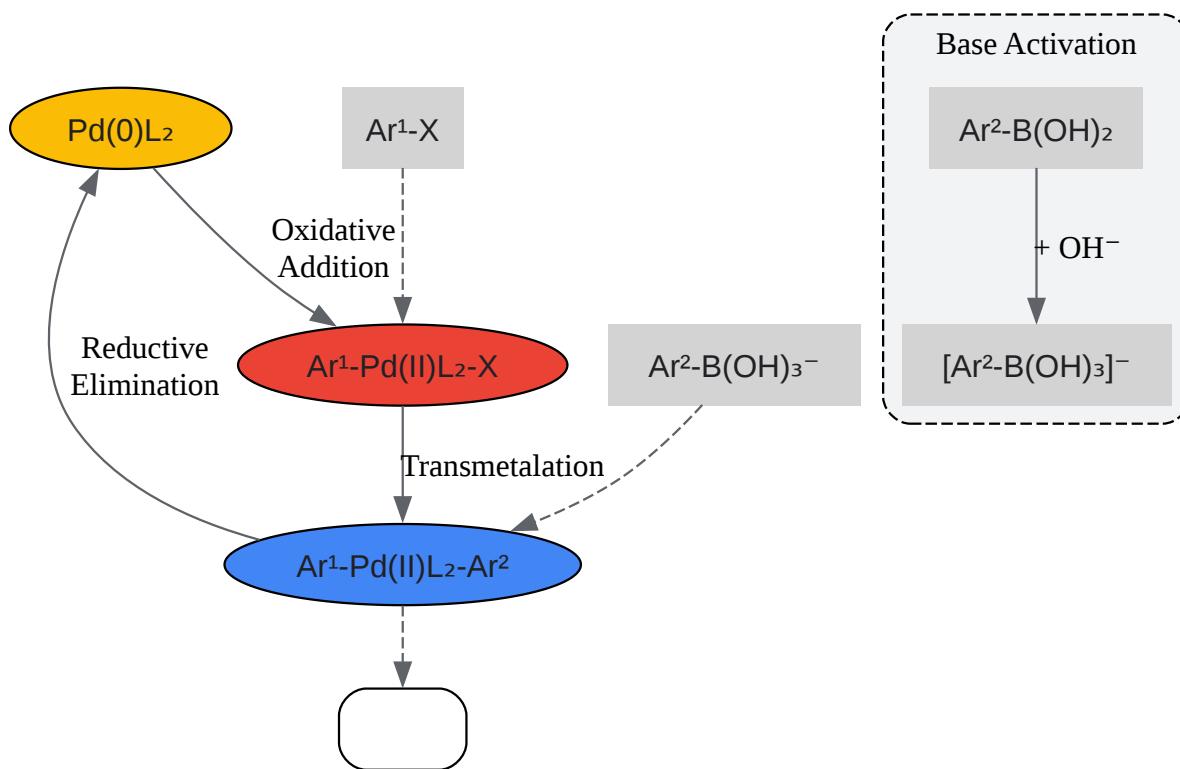
Caption: Plausible synthetic route to the target compound.

Exemplary Synthesis Protocol

This protocol is a representative example based on established organometallic methodologies.
[\[11\]](#)

- Protection of the Hydroxyl Group:
 - To a solution of 2-bromo-6-methylphenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add a suitable base such as diisopropylethylamine (DIPEA, 1.5 eq).
 - Slowly add methoxymethyl chloride (MOM-Cl, 1.2 eq). The MOM group is chosen for its stability to organolithium reagents and ease of cleavage under acidic conditions.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
 - Work up the reaction by washing with water and brine, dry the organic layer over Na_2SO_4 , and concentrate under reduced pressure. Purify by column chromatography to yield the protected phenol.
- Lithiation and Borylation:
 - Dissolve the protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
 - Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The n-BuLi acts as a strong base to facilitate lithium-halogen exchange at the bromine-substituted position.
 - Stir the mixture at -78°C for 1 hour.
 - Add triisopropyl borate ($\text{B}(\text{O}i\text{-Pr})_3$, 1.5 eq) dropwise, maintaining the temperature at -78°C. This electrophilic boron source traps the organolithium intermediate.
 - Allow the reaction to slowly warm to room temperature and stir overnight.
- Deprotection and Isolation:

- Cool the reaction mixture to 0°C and quench by the slow addition of 2M aqueous HCl. This step simultaneously hydrolyzes the boronate ester and cleaves the MOM protecting group.
- Stir vigorously for 2-4 hours.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile or ethyl acetate/hexanes) to yield **2-Hydroxy-3-methylphenylboronic acid** as a solid.


Part 3: The Suzuki-Miyaura Cross-Coupling Reaction: A Core Application

The paramount application of **2-Hydroxy-3-methylphenylboronic acid** is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. [1][3][12]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[13][14][15] The key steps are:

- Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X) to form a Pd(II) intermediate.
- Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[15]
- Reductive Elimination: The two organic fragments (Ar¹ and Ar²) couple, forming the new biaryl product and regenerating the Pd(0) catalyst.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Expert Insight: Overcoming Steric Hindrance

A key challenge when using **2-Hydroxy-3-methylphenylboronic acid** is the steric bulk imposed by the ortho-hydroxy and meta-methyl substituents. This hindrance can slow down the transmetalation and reductive elimination steps.^[16] To achieve high yields, specific catalytic systems are required:

- Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed. These ligands stabilize the palladium catalyst and promote the challenging reductive elimination step from the sterically crowded intermediate.^{[16][17]}

- Bases: A strong base (e.g., K_3PO_4 , Cs_2CO_3) is typically necessary to facilitate the formation of the reactive boronate species, which enhances its nucleophilicity for efficient transmetalation.[\[18\]](#)

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling **2-Hydroxy-3-methylphenylboronic acid** with a representative aryl bromide.

- Reaction Setup:
 - To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), **2-Hydroxy-3-methylphenylboronic acid** (1.2-1.5 eq), and a strong base like K_3PO_4 (3.0 eq). The excess boronic acid is used to drive the reaction to completion.
 - Add the palladium catalyst (e.g., $Pd_2(dba)_3$, 1-2 mol%) and the appropriate ligand (e.g., SPhos, 2-4 mol%).
 - Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v). The presence of water can be crucial for dissolving the base and facilitating boronate formation.[\[18\]](#)
- Reaction Execution:
 - Heat the reaction mixture to 80-110°C and stir vigorously for 4-24 hours.
 - Monitor the reaction progress by TLC or LC-MS.
- Workup and Purification (Validation Step 1):
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
 - Wash the filtrate with water and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. This step is critical for removing unreacted starting materials and byproducts.
- Characterization (Validation Step 2):
 - Obtain ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) data for the purified product.
 - The data must be consistent with the structure of the expected biaryl product to confirm its identity and high purity. This final analytical step validates the success of the entire workflow.

Part 4: Quality Control & Analytical Characterization

Confirming the identity and purity of **2-Hydroxy-3-methylphenylboronic acid** is essential. The following techniques are standard for its characterization.

- ^1H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons (typically in the δ 6.8-7.5 ppm range), a singlet for the methyl group (around δ 2.2-2.3 ppm), a broad singlet for the phenolic -OH, and another very broad singlet for the two protons of the $-\text{B}(\text{OH})_2$ group.
- ^{13}C NMR Spectroscopy: The carbon spectrum will display signals for the seven unique carbons, including the ipso-carbon attached to the boron atom, which may be broad or difficult to observe.[19]
- ^{11}B NMR Spectroscopy: This technique is highly informative for boronic acids. A single, broad signal is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar (sp^2 -hybridized) boron atom.[20][21]
- Mass Spectrometry: Provides the molecular weight of the compound, confirming the molecular formula.

Part 5: Safety, Handling, and Storage

As a laboratory chemical, **2-Hydroxy-3-methylphenylboronic acid** requires careful handling.

- Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[5][22][23] It may also cause respiratory irritation.[22]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[24]
- Handling: Avoid creating dust. Use personal protective equipment and wash hands thoroughly after handling.[23][24]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place (2-8°C is recommended).[5] The compound is sensitive to moisture, which can lead to the formation of the corresponding boroxine (a trimeric anhydride).

Part 6: Broader Applications and Future Outlook

Beyond its role as a workhorse in Suzuki-Miyaura couplings, the unique substitution pattern of **2-Hydroxy-3-methylphenylboronic acid** makes it a valuable precursor in several areas:

- Medicinal Chemistry: The biaryl motifs constructed using this reagent are prevalent in many drug candidates.[25][26] The ortho-hydroxyl group can act as a hydrogen bond donor or a handle for further functionalization, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule.[27][28]
- Materials Science: Arylboronic acids are used in the synthesis of organic light-emitting diode (OLED) and polymer light-emitting diode (PLED) materials, suggesting potential applications for this compound in the development of advanced electronic materials.[8]
- Chemical Sensing: The boronic acid moiety can reversibly bind to diols, such as those found in saccharides.[21][29] This property allows for its incorporation into fluorescent sensors for detecting sugars and other biologically relevant molecules.

Conclusion

2-Hydroxy-3-methylphenylboronic acid (CAS: 259209-22-8) is more than just another chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, coupled with its pivotal role in powerful C-C bond-forming reactions, make it a cornerstone of modern synthetic chemistry. By understanding its synthesis, reactivity—especially the challenges posed by steric hindrance—and proper handling, researchers can effectively leverage this versatile building block to advance projects in drug discovery, materials science, and beyond.

References

- **2-Hydroxy-3-methylphenylboronic acid** | CAS 259209-22-8 | SCBT. Santa Cruz Biotechnology.
- **2-Hydroxy-3-methylphenylboronic acid**, min 98%, 1 gram. American Elements.
- CAS 259209-22-8 2-Hydroxy-3-methylphenyl boronic acid - Alfa Chemistry. Alfa Chemistry.
- Biological and Medicinal Applications of Boronic Acids. ResearchGate.
- CAS NO. 259209-22-8 | (2-hydroxy-3-methyl-phenyl)boronic acid - 95%. Arctom Scientific.
- The Role of Arylboronic Acids in Modern Pharmaceutical Synthesis. BOC Sciences.
- (2-Hydroxy-3-methylphenyl)boronic acid | 259209-22-8. Sigma-Aldrich.
- Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. ResearchGate.
- Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- 2-(Hydroxymethyl)phenylboronic Acid. PubChem.

- Selection of boron reagents for Suzuki–Miyaura coupling. *Chemical Society Reviews*.
- Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. *NINGBO INNO PHARMCHEM CO.,LTD.*
- SAFETY DATA SHEET. *Sigma-Aldrich*.
- SAFETY DATA SHEET. *Sigma-Aldrich*.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. *Journal of the American Chemical Society*.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. *Organic & Biomolecular Chemistry*.
- 2-HYDROXY-3-METHYLPHENYL BORONIC ACID Product Description. *ChemicalBook*.
- Safety Data Sheet. *Angene Chemical*.
- The Slow-Release Strategy in Suzuki–Miyaura Coupling. *ResearchGate*.
- SAFETY DATA SHEET. *TCI Chemicals*.
- SAFETY DATA SHEET. *Fisher Scientific*.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. *Dalton Transactions*.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*.
- Boronic acid with high oxidative stability and utility in biological contexts. *PNAS*.
- Boronic acid with high oxidative stability and utility in biological contexts. *PNAS*.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. *ACS Catalysis*.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Preparation method of hydroxyphenylboronic acid. Google Patents.
- Suzuki Coupling. Organic Chemistry Portal.
- ^{11}B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- 2-HYDROXY-3-METHYLPHENYL BORONIC ACID CAS#: 259209-22-8. ChemicalBook.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 3-(2-Hydroxyphenyl)propionic Acid at BMRB. Biological Magnetic Resonance Bank.
- ^1H -NMR spectrum of 2,6-dimethylphenylboronic acid. ResearchGate.
- ^{11}B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. PubMed.
- B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.
- 2-Hydroxyphenylboronic Acid | 89466-08-0. Tokyo Chemical Industry (India) Pvt. Ltd.
- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-HYDROXY-3-METHYLPHENYL BORONIC ACID CAS#: 259209-22-8 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. calpaclab.com [calpaclab.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. arctomsci.com [arctomsci.com]
- 11. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. rsc.org [rsc.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. angenechemical.com [angenechemical.com]
- 23. tcichemicals.com [tcichemicals.com]
- 24. fishersci.com [fishersci.com]
- 25. researchgate.net [researchgate.net]
- 26. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbino.com]
- 28. mdpi.com [mdpi.com]
- 29. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block for Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592333#2-hydroxy-3-methylphenylboronic-acid-cas-number-259209-22-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com